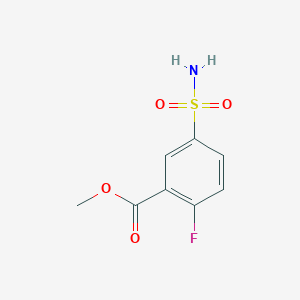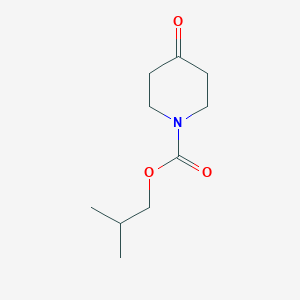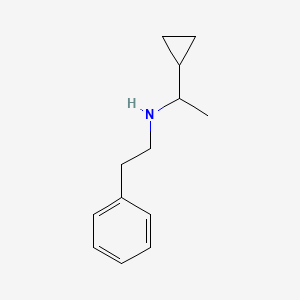
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
Vue d'ensemble
Description
“3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” is a chemical compound with the CAS Number: 1185476-83-8 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” is1S/C7H10N2O2.H2O/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” is a solid at room temperature . It has a molecular weight of 172.18 .Applications De Recherche Scientifique
Drug Synthesis
This compound, with the CAS number 1185476-83-8 , is a building block in the synthesis of various drugs . Its imidazole ring, a common motif in pharmacology, is particularly useful in creating molecules that can interact with biological systems. For instance, it can be used to synthesize novel antifungal or antibacterial agents due to the imidazole ring’s ability to disrupt microbial cell membranes.
Material Science
In material science, this compound’s unique structure allows for the creation of polymers with specific properties . The imidazole group can act as a site for polymerization, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives.
Chemical Synthesis
As a reagent, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is used in chemical synthesis to introduce the imidazole moiety into larger molecules . This can be crucial for the development of organic compounds with specific desired properties, such as increased stability or reactivity.
Chromatography
In chromatography, this compound can be used to modify silica gels, which are used as stationary phases . The imidazole ring can interact with various analytes, improving the separation of substances in complex mixtures.
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as pH indicators or fluorescent tags due to the imidazole ring’s ability to accept and donate electrons . This makes it valuable for tracking and analyzing biochemical reactions.
Biochemistry Research
The compound is also used in biochemistry research to study enzyme-catalyzed reactions . The imidazole group can mimic certain amino acid side chains, helping to elucidate enzyme mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is a precursor for the synthesis of molecules that can modulate biological targets . It can be used to create ligands for receptors or enzymes, aiding in the discovery of new therapeutic agents.
Agricultural Chemistry
Lastly, in agricultural chemistry, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate can be used to develop new pesticides or herbicides . The imidazole ring’s reactivity with various biological systems makes it a candidate for controlling pests and weeds.
Safety And Hazards
The safety information for “3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” indicates that it may cause respiratory irritation and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician if they feel unwell .
Propriétés
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.H2O/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMXYLCZFIDEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



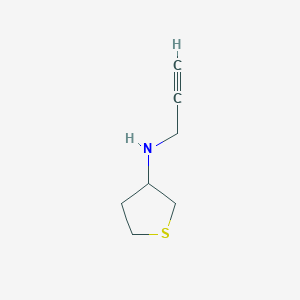
amine](/img/structure/B1420106.png)
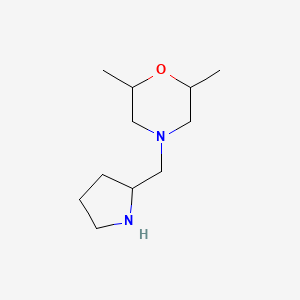
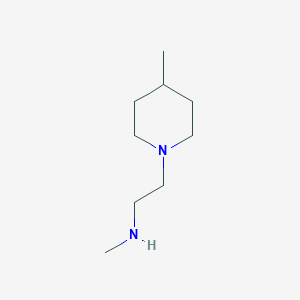
![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)
![2-[3-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1420111.png)
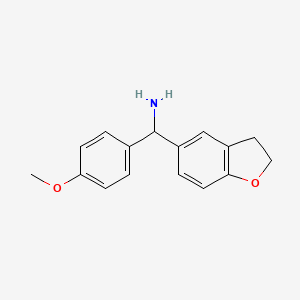

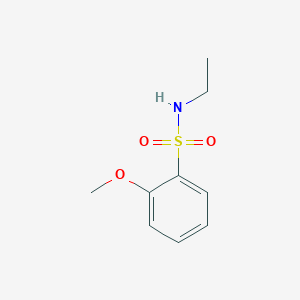
![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)
